

Efficacy of Influenza Matrix Protein Epitopes in Diverse HLA Backgrounds: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Influenza Matrix Protein (61-72)

Cat. No.: B13923647

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the T-cell response to conserved epitopes of the influenza A virus matrix protein 1 (M1), a key target for universal influenza vaccine development. Due to the extensive research and data available, this guide focuses on the immunodominant M1(58-66) epitope (sequence: GILGFVFTL) as a case study to illustrate the impact of Human Leukocyte Antigen (HLA) background on epitope efficacy. While the initially requested M1(61-72) peptide is of interest, publicly available quantitative data on its efficacy across a range of HLA alleles is limited. The principles of HLA-restriction and immunodominance detailed herein are broadly applicable to other potential T-cell epitopes.

Data Presentation: T-Cell Responses to Influenza M1(58-66) Epitope

The following table summarizes quantitative data on the cellular immune response to the M1(58-66) epitope in the context of different HLA alleles. This data highlights the well-established immunodominance of this epitope in HLA-A*02:01 positive individuals and also demonstrates its recognition in other HLA contexts.

HLA Allele	Donor Status	Assay Type	Measurement	Result
HLA-A02:01	8 Healthy Donors	Intracellular Cytokine Staining (ICS)	% of CD8+ T-cells expressing CD107a	14.3% - 45.7% ^[1] ^[2]
HLA-A02:01	8 Healthy Donors	Intracellular Cytokine Staining (ICS)	% of CD8+ T-cells secreting IFN-γ	8.3% - 25.3% ^[1] ^[2]
HLA-A02-negative (including HLA-C08)	4 of 7 Healthy Donors	Intracellular Cytokine Staining (ICS)	% of CD8+ T-cells expressing CD107a	1.2% - 5.0% ^[1]
HLA-A02-negative (including HLA-C08)	4 of 7 Healthy Donors	Intracellular Cytokine Staining (ICS)	% of CD8+ T-cells secreting IFN-γ	1.9% - 4.8% ^[1]
HLA-A02:01	Healthy Donor	IFN-γ ELISpot	IFN-γ spots per 10 ⁴ cells	~228 ^[3]
HLA-A02:01	Healthy Donors	51Cr Release Assay	% Specific Lysis of M1(58-66) pulsed targets	Variable, can be less immunodominant in some HLA-A2+ individuals depending on the full HLA phenotype. ^[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from publicly available resources and should be adapted and optimized for specific laboratory conditions.

IFN-γ ELISpot Assay

This assay quantifies the number of IFN- γ secreting T-cells upon stimulation with the M1(58-66) peptide.

Materials:

- PVDF-membrane 96-well ELISpot plates
- Anti-human IFN- γ capture antibody
- Biotinylated anti-human IFN- γ detection antibody
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
- BCIP/NBT or AEC substrate
- Recombinant human IL-2
- M1(58-66) peptide (e.g., GILGFVFTL)
- Peripheral Blood Mononuclear Cells (PBMCs) from HLA-typed donors
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

Procedure:

- Plate Coating: Coat ELISpot plates with anti-human IFN- γ capture antibody overnight at 4°C.
- Blocking: Wash the plates and block with RPMI-1640 + 10% FBS for 2 hours at 37°C.
- Cell Plating: Add 2×10^5 to 3×10^5 PBMCs per well.
- Stimulation: Add the M1(58-66) peptide to the respective wells at a final concentration of 1-10 $\mu\text{g/mL}$. Include a negative control (medium only) and a positive control (PHA or anti-CD3).

- Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified CO2 incubator.
- Detection:
 - Wash the plates to remove cells.
 - Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
 - Wash and add Streptavidin-AP/HRP. Incubate for 1 hour.
 - Wash and add substrate. Monitor for spot development.
- Analysis: Stop the reaction by washing with distilled water. Dry the plates and count the spots using an ELISpot reader.

51Cr Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting the M1(58-66) peptide.

Materials:

- Effector cells: M1(58-66)-specific CTLs (generated by in vitro stimulation of PBMCs)
- Target cells: HLA-matched B-lymphoblastoid cell line (B-LCL) or T2 cells (TAP-deficient)
- Sodium Chromate (51Cr)
- M1(58-66) peptide
- 96-well V-bottom plates
- Gamma counter
- Triton X-100 (for maximum release control)

Procedure:

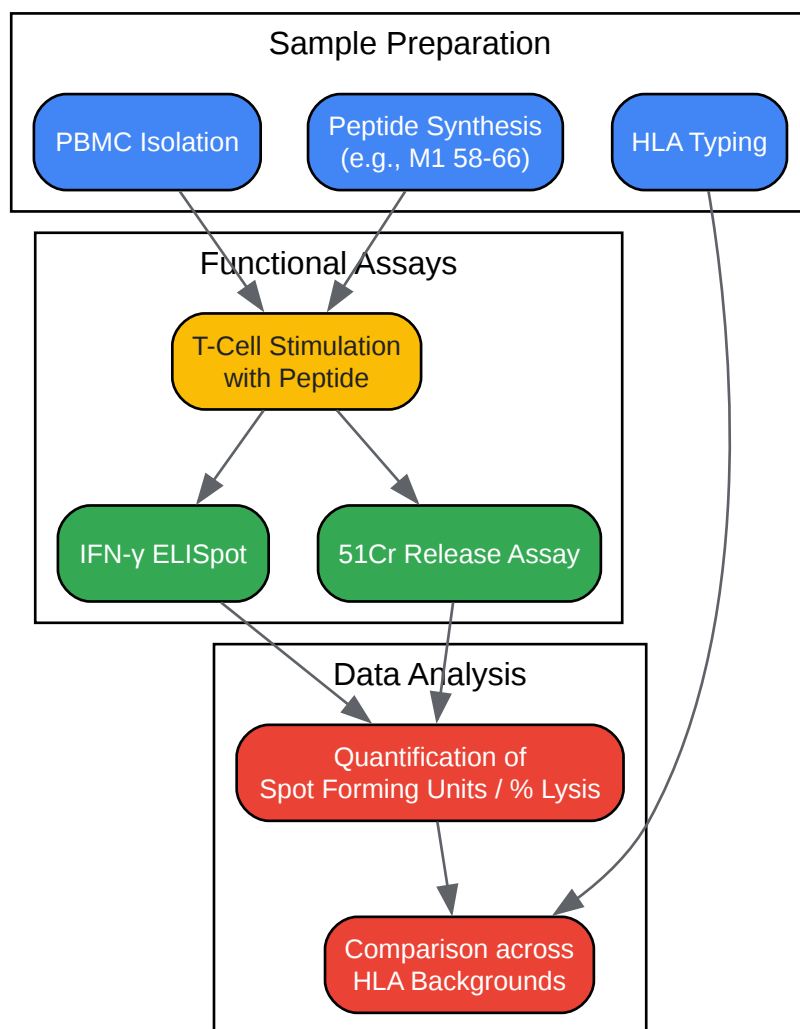
- Target Cell Labeling:
 - Incubate 1×10^6 target cells with 100 μCi of ^{51}Cr for 1-2 hours at 37°C .
 - Wash the labeled target cells 3 times with complete medium to remove excess ^{51}Cr .
- Peptide Pulsing: Resuspend the labeled target cells and pulse with 1-10 $\mu\text{g/mL}$ of M1(58-66) peptide for 1 hour at 37°C .
- Assay Setup (in triplicate):
 - Experimental wells: Mix effector cells and ^{51}Cr -labeled, peptide-pulsed target cells at various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
 - Spontaneous release control: Labeled target cells with medium only.
 - Maximum release control: Labeled target cells with 1% Triton X-100.
- Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C .
- Harvesting and Counting:
 - Centrifuge the plate to pellet the cells.
 - Carefully collect the supernatant from each well.
 - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
 - $\% \text{ Specific Lysis} = [(\text{Experimental CPM} - \text{Spontaneous CPM}) / (\text{Maximum CPM} - \text{Spontaneous CPM})] \times 100$

Visualizations

Experimental and Signaling Pathways

The following diagrams illustrate the general workflow for assessing T-cell responses to influenza peptides and the key signaling events within a T-cell upon recognition of its target.

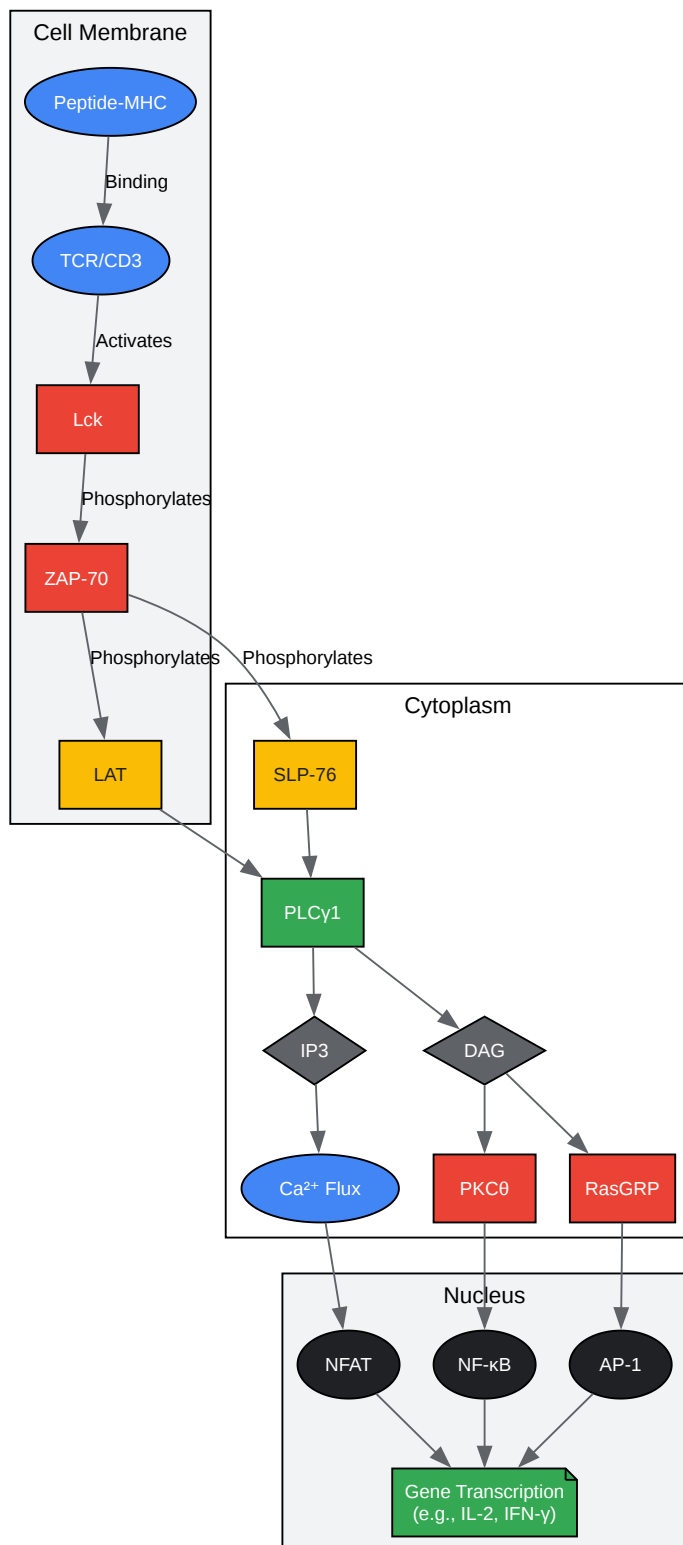
General Workflow for Assessing T-Cell Response



[Click to download full resolution via product page](#)

General Workflow for Assessing T-Cell Response

T-Cell Receptor (TCR) Signaling Cascade

[Click to download full resolution via product page](#)

T-Cell Receptor (TCR) Signaling Cascade

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Efficacy of Influenza Matrix Protein Epitopes in Diverse HLA Backgrounds: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13923647#efficacy-of-influenza-matrix-protein-61-72-in-different-hla-backgrounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com